
1-(4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone is a synthetic organic compound It features a quinoline core structure with various functional groups, including nitro, trifluoromethyl, and ethanone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.
Introduction of the Nitro Group: Nitration of the quinoline core using nitric acid and sulfuric acid.
Addition of the Trifluoroethanone Group: This step may involve the reaction of the nitroquinoline intermediate with trifluoroacetic anhydride under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Condensation: The ethanone group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Ammonia, amines, hydrazines.
Catalysts: Palladium, platinum, acid catalysts.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Quinoline Derivatives: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a scaffold for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Materials Science: In the development of novel materials with unique electronic or optical properties.
Chemical Research: As a reagent or intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 1-(4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone would depend on its specific application. For instance:
In Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting or activating their function.
In Materials Science: It may contribute to the electronic or optical properties of a material through its functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanol: Similar structure but with an alcohol group instead of an ethanone group.
1-(4,4-Dimethyl-6-amino-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone: Similar structure but with an amino group instead of a nitro group.
Uniqueness
1-(4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone is unique due to the combination of its functional groups, which may impart specific reactivity and properties not found in similar compounds.
Eigenschaften
Molekularformel |
C13H13F3N2O3 |
|---|---|
Molekulargewicht |
302.25 g/mol |
IUPAC-Name |
1-(4,4-dimethyl-6-nitro-2,3-dihydroquinolin-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C13H13F3N2O3/c1-12(2)5-6-17(11(19)13(14,15)16)10-4-3-8(18(20)21)7-9(10)12/h3-4,7H,5-6H2,1-2H3 |
InChI-Schlüssel |
PJISDTNBTCIRQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B15242530.png)
![2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B15242536.png)
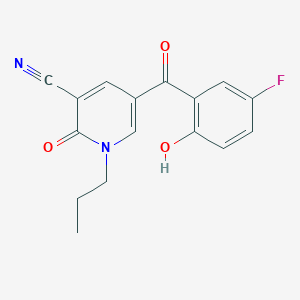

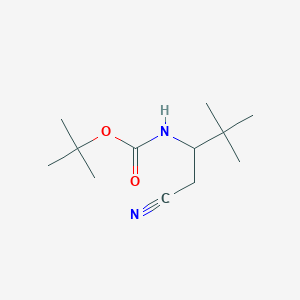
![2-Cyclopropylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B15242562.png)
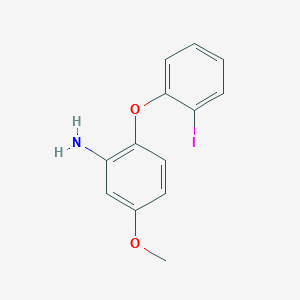
![7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B15242571.png)
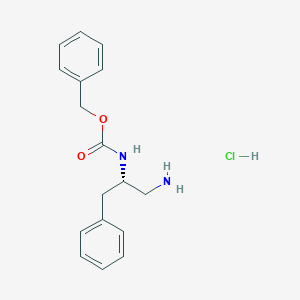
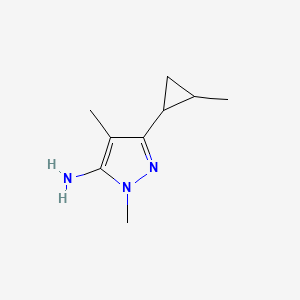
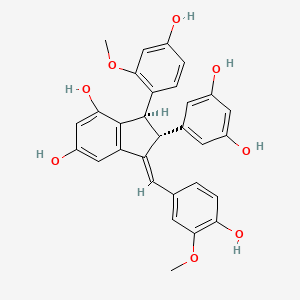
![3-Ethoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15242613.png)

![6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B15242629.png)
